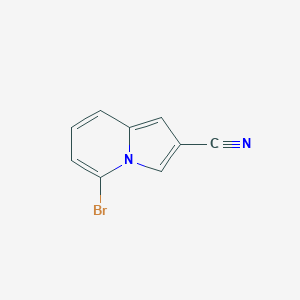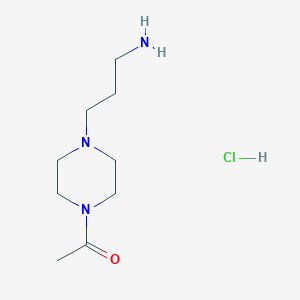
1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone hydrochloride is a chemical compound with the molecular formula C9H20ClN3O. It is commonly used in scientific research and various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone hydrochloride typically involves the reaction of 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms, while reduction can produce various reduced derivatives .
Wissenschaftliche Forschungsanwendungen
1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and chemical analysis.
Biology: Employed in biochemical studies to investigate molecular interactions and pathways.
Medicine: Utilized in pharmaceutical research to develop new drugs and therapeutic agents.
Industry: Applied in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone
- 1-(4-(3-Aminopropyl)piperazin-1-yl)butanone
- 1-(4-(3-Aminopropyl)piperazin-1-yl)propanone
Uniqueness
1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns, making it valuable for specific research and industrial applications .
Eigenschaften
Molekularformel |
C9H20ClN3O |
|---|---|
Molekulargewicht |
221.73 g/mol |
IUPAC-Name |
1-[4-(3-aminopropyl)piperazin-1-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C9H19N3O.ClH/c1-9(13)12-7-5-11(6-8-12)4-2-3-10;/h2-8,10H2,1H3;1H |
InChI-Schlüssel |
FKJJUVVHYCFQSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCN(CC1)CCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


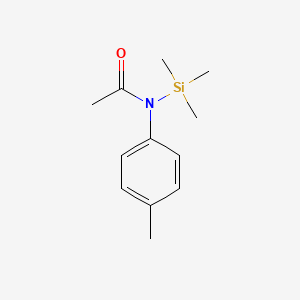

![1-(3-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15067849.png)
![2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one](/img/structure/B15067856.png)
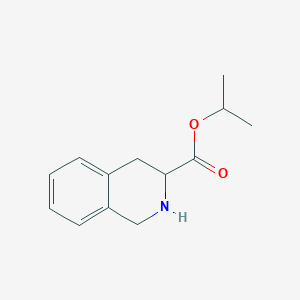
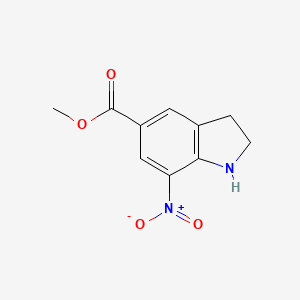

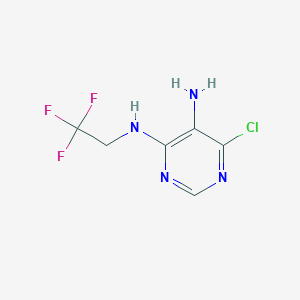
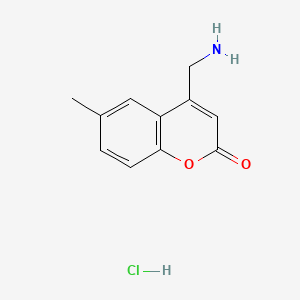
![2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B15067888.png)
![1-(Benzo[f]quinolin-2-yl)ethanone](/img/structure/B15067900.png)
![3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-6,7-diol](/img/structure/B15067907.png)
![Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl-](/img/structure/B15067919.png)
